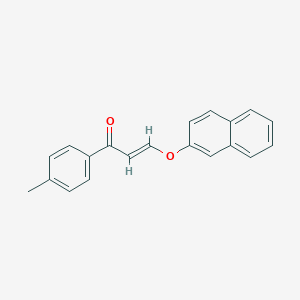![molecular formula C17H20ClNO3 B214958 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)
2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol, also known as BCAE, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. In
Aplicaciones Científicas De Investigación
2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol is not fully understood, but studies suggest that it may act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol has also been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol can inhibit the growth of cancer cells, reduce inflammation, and increase antioxidant enzyme levels. In vivo studies have shown that 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol in lab experiments is its high yield from the synthesis method, making it a cost-effective option for large-scale studies. However, 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.
Direcciones Futuras
Future research on 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol could focus on its potential as a treatment for cancer and neurodegenerative diseases, as well as its mechanism of action and potential limitations. Additionally, studies could explore the optimal dosage and administration methods for 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol in different disease models. Overall, 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol involves the reaction between 2-aminoethanol and 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol obtained from this method is high, making it a viable option for large-scale production.
Propiedades
Nombre del producto |
2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol |
|---|---|
Fórmula molecular |
C17H20ClNO3 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
2-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13/h2-6,9-10,19-20H,7-8,11-12H2,1H3 |
Clave InChI |
OFSCTIORFKNTEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)
